molecular formula C7H10N2O2 B148082 N-Ethyl-5-methylisoxazole-3-carboxamide CAS No. 135401-18-2

N-Ethyl-5-methylisoxazole-3-carboxamide

Cat. No.: B148082
CAS No.: 135401-18-2
M. Wt: 154.17 g/mol
InChI Key: MSPILAPTSCOXIG-UHFFFAOYSA-N
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Description

N-Ethyl-5-methylisoxazole-3-carboxamide is a substituted isoxazole derivative characterized by a carboxamide group at position 3, an ethyl substituent on the carboxamide nitrogen, and a methyl group at position 3. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

135401-18-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-ethyl-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10)

InChI Key

MSPILAPTSCOXIG-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NOC(=C1)C

Canonical SMILES

CCNC(=O)C1=NOC(=C1)C

Synonyms

3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-Ethyl-5-methylisoxazole-3-carboxamide with structurally related isoxazole derivatives from the evidence:

Compound Substituents Key Functional Groups Melting Point (°C) Applications/Properties
This compound Ethyl (N-substituent), methyl (C5) Carboxamide Not reported Potential pharmaceuticals, hydrogen-bonding
Methyl 5-methyl-3-phenylisoxazole-4-carboxylate (51, ) Methyl (C5), phenyl (C3), ester (C4) Ester, phenyl Not reported Synthetic intermediate for Schiff bases
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53, ) Bromomethyl (C5), phenyl (C3), ester (C4) Bromomethyl, ester Not reported Halogenated intermediate for further coupling
9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-1H-xanthen-1-one (11i, ) Amino (C5), methyl (C3), methoxy-xanthenone Amino, xanthenone 210–211 Multicomponent heterocyclizations
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate () Amino (C4), methoxy (C3), ester (C5) Amino, methoxy, ester Not reported Photochromics, liquid crystals, solar cells
9-(5-Amino-3-methylisoxazol-4-yl)-7-bromo-1H-xanthen-1-one (11h, ) Amino (C5), methyl (C3), bromo-xanthenone Amino, bromo 223–224 High-energy materials, pharmaceuticals

Key Differences and Implications

Functional Groups: Carboxamide vs. Esters are more lipophilic, favoring membrane permeability but limiting polar interactions.

Thermal Stability: Melting points for xanthenone-fused isoxazoles (e.g., 11i, 11h) exceed 200°C, suggesting higher crystallinity and stability due to extended conjugation, whereas simpler analogs (e.g., compound 11f, mp 126–127°C) show lower stability .

Synthetic Routes :

  • This compound likely requires amidation steps, while brominated analogs (e.g., compound 53) involve radical bromination with N-Bromosuccinimide . Microwave-assisted methods (e.g., compound 53 synthesis) contrast with traditional refluxing .

Biological and Material Applications: Amino-substituted isoxazoles (e.g., 11i, 11h) are prevalent in multicomponent heterocyclizations for drug discovery , whereas methoxy/ester derivatives () are leveraged in photochromics and solar cells .

Contradictions and Limitations

  • Data Gaps : Specific data on this compound (e.g., solubility, bioactivity) are absent in the provided evidence, necessitating extrapolation from structural analogs.

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